3,5-Dichloro-2-sulfanylbenzoic acid
Description
3,5-Dichloro-2-sulfanylbenzoic acid is a substituted benzoic acid derivative featuring a carboxylic acid (–COOH) group at position 1, a sulfanyl (–SH) group at position 2, and two chlorine atoms at positions 3 and 5 on the benzene ring. This arrangement of electron-withdrawing substituents (Cl) and a thiol group imparts distinct electronic and steric properties to the molecule.
Properties
CAS No. |
57446-10-3 |
|---|---|
Molecular Formula |
C7H4Cl2O2S |
Molecular Weight |
223.08 g/mol |
IUPAC Name |
3,5-dichloro-2-sulfanylbenzoic acid |
InChI |
InChI=1S/C7H4Cl2O2S/c8-3-1-4(7(10)11)6(12)5(9)2-3/h1-2,12H,(H,10,11) |
InChI Key |
NTWYUZIIPPHVBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)S)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-sulfanylbenzoic acid typically involves the chlorination of benzonitrile to produce 3,5-dichlorobenzonitrile, followed by hydrolysis and acidification to obtain the desired product . The reaction conditions for the chlorination step often involve the use of sodium hypochlorite or a mixture of hydrogen peroxide and hydrochloric acid, which provides a safer and more efficient alternative to traditional chlorine gas chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield. The use of readily available and inexpensive raw materials, such as benzonitrile, makes this process cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-sulfanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The chlorine atoms can be reduced to form the corresponding hydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or Grignard reagents under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydro derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-2-sulfanylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form strong interactions with metal ions and proteins, potentially inhibiting or modifying their functions. The chlorine atoms can also participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related benzoic acid derivatives and heterocyclic compounds from the provided evidence, emphasizing substituent effects, physicochemical properties, and synthesis methodologies.
Substituent Effects and Functional Groups
- 3,5-Dichloro-2-sulfanylbenzoic Acid : The combination of –COOH, –SH, and two Cl groups creates a highly polarized aromatic system. The electron-withdrawing Cl atoms increase acidity (predicted pKa ~1.5–2.5), while the –SH group offers redox activity.
- Compounds 11a and 11b (): These thiazolo[3,2-a]pyrimidine derivatives feature cyano (–CN) and carbonyl (C=O) groups. Compound 11a includes electron-donating methyl groups (2,4,6-trimethylbenzylidene), reducing ring acidity, whereas 11b’s 4-cyano substituent is electron-withdrawing, analogous to Cl in the target compound .
- Caffeic Acid (): A dihydroxy-substituted propenoic acid (3,4-dihydroxybenzeneacrylic acid) with antioxidant properties. Its –OH groups contribute to hydrogen bonding and lower acidity (pKa ~4.5) compared to the target compound’s –COOH and Cl substituents .
Physicochemical Properties
*Theoretical molecular formula and spectral data inferred from structural analogs.
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